2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 3-cyano-6-methyl-4-phenylpyridin-2-yl)thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- **3-cyano-6-methyl-4-phenylpyridin-2-yl)thiol
- **2-bromo-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C18H14N4OS2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4OS2/c1-12-9-14(13-5-3-2-4-6-13)15(10-19)17(21-12)25-11-16(23)22-18-20-7-8-24-18/h2-9H,11H2,1H3,(H,20,22,23) |
InChI Key |
FQCUYMHHUMARHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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